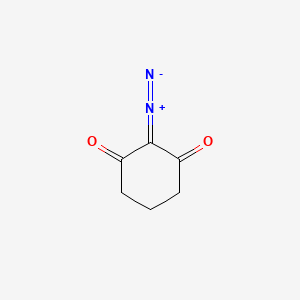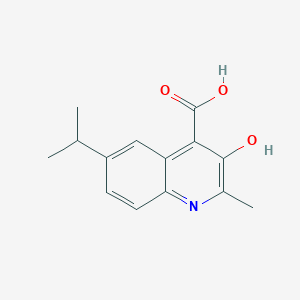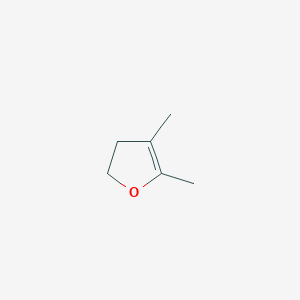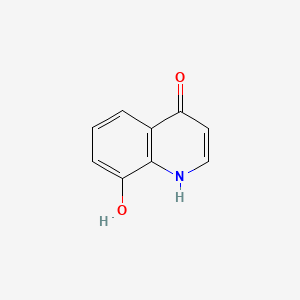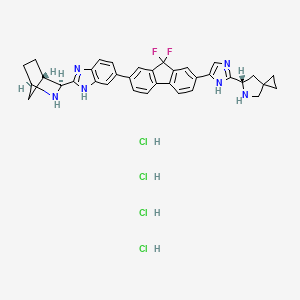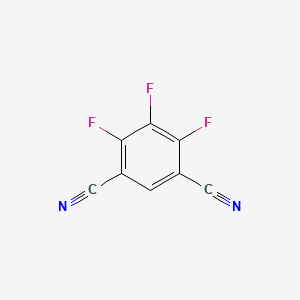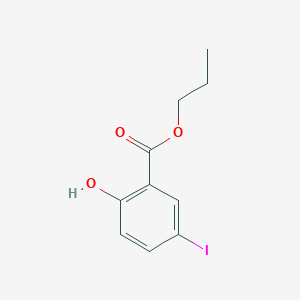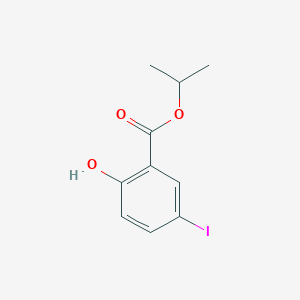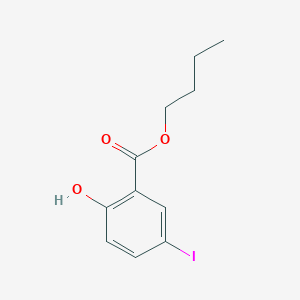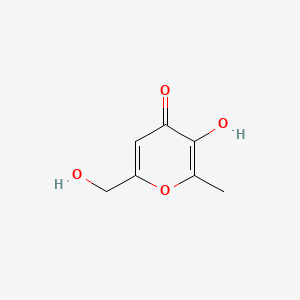
4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl-, also known as 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is a compound that is usually formed in the Maillard reaction . It contributes to the antioxidant properties of Maillard reaction intermediates .
Synthesis Analysis
A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity . The introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .Molecular Structure Analysis
The molecular formula of 4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl- is C6H8O3 . The unstable enol structure in the DDMP moiety is the key factor for its antioxidant activity .Chemical Reactions Analysis
The antioxidant abilities of the DDMP derivatives were evaluated by scavenging the 2,2′-azinobis (3-ethylbenzothiazoline-6-sulfonate) cationic radical (ABTS˙ + ), 2,2′-diphenyl-1-picrylhydrazyl radical (DPPH), and galvinoxyl radical .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds indicate that they have a density of 2.1±0.1 g/cm3, a boiling point of 377.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.9 mmHg at 25°C .properties
CAS RN |
1506-67-8 |
|---|---|
Product Name |
4H-Pyran-4-one, 3-hydroxy-6-(hydroxymethyl)-2-methyl- |
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-methylpyran-4-one |
InChI |
InChI=1S/C7H8O4/c1-4-7(10)6(9)2-5(3-8)11-4/h2,8,10H,3H2,1H3 |
InChI Key |
SMOQZWPZQZGNRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C(O1)CO)O |
Canonical SMILES |
CC1=C(C(=O)C=C(O1)CO)O |
Other CAS RN |
1506-67-8 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

